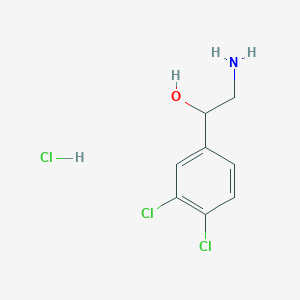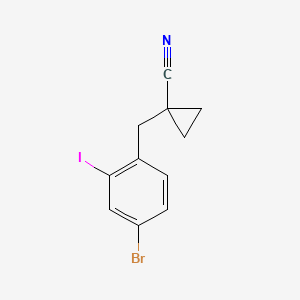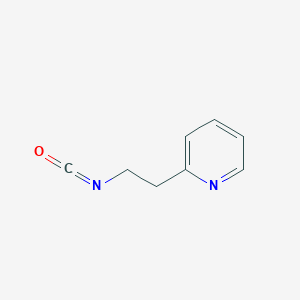
N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a quinazoline core structure with specific substituents at the nitrogen and carbon positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the N-(4-ethylphenyl) and N,2-dimethyl groups can be achieved through nucleophilic substitution reactions. This involves reacting the quinazoline core with appropriate alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the quinazoline core can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkylating agents, halogenating agents, and bases such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives.
科学的研究の応用
N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Biological Research: Researchers use the compound to study its effects on various biological pathways and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of inflammatory responses.
類似化合物との比較
Similar Compounds
- 4-Quinazolinamine, N-(4-ethylphenyl)-2-methyl-
- 7-chloro-N-(2-methylbenzyl)-4-quinazolinamine
Comparison
Compared to similar compounds, N-(4-Ethylphenyl)-N,2-dimethylquinazolin-4-amine may exhibit unique biological activities due to its specific substituents. The presence of the N-(4-ethylphenyl) and N,2-dimethyl groups can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
CAS番号 |
827031-19-6 |
|---|---|
分子式 |
C18H19N3 |
分子量 |
277.4 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C18H19N3/c1-4-14-9-11-15(12-10-14)21(3)18-16-7-5-6-8-17(16)19-13(2)20-18/h5-12H,4H2,1-3H3 |
InChIキー |
ZXKCLECYMVGCNR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Diacetato[(S)-(-)-2,2'-bis(DI-P-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/structure/B8742337.png)



![1,2,4,5-Tetrahydro-benzo[d]azepine-3-carboxylic acid tert-butyl ester](/img/structure/B8742365.png)
![7-fluoro-5H-indeno[1,2-b]pyridine](/img/structure/B8742370.png)






![8-Boc-3-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B8742425.png)
![2-(Chloromethyl)-5-methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B8742440.png)
